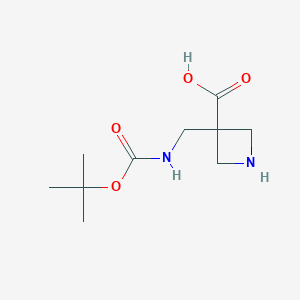![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8](/img/structure/B1377953.png)
(R)-1-Boc-2-methyl-[1,4]diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-2-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. The compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-methyl-[1,4]diazepane typically involves the intramolecular cyclization of suitable precursors. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process provides high enantioselectivity and yields optically pure ®-1-Boc-2-methyl-[1,4]diazepane .
Industrial Production Methods
Industrial production of ®-1-Boc-2-methyl-[1,4]diazepane often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of solid-phase synthesis also facilitates the incorporation of various functional groups, enhancing the versatility of the compound for further applications .
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive conditions often involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted diazepanes, depending on the specific reagents and conditions used .
Scientific Research Applications
®-1-Boc-2-methyl-[1,4]diazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of ®-1-Boc-2-methyl-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in various biochemical pathways. The compound’s chiral nature also contributes to its selective binding to target molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-2-methyl-[1,4]diazepane: The enantiomer of ®-1-Boc-2-methyl-[1,4]diazepane, with similar chemical properties but different biological activities.
1,4-Diazepane: The parent compound without the Boc protecting group, which is less stable and more reactive.
1,4-Benzodiazepine: A structurally related compound with a benzene ring fused to the diazepane ring, commonly used in pharmaceuticals like diazepam.
Uniqueness
®-1-Boc-2-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group. These features enhance its stability and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its versatility and wide range of applications in various fields further distinguish it from other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)
